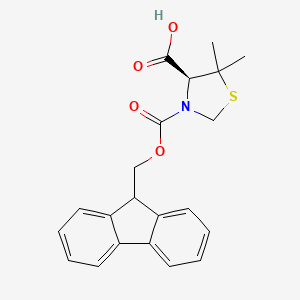

![molecular formula C12H19NO3S B1146997 1-((3aS,6R,7aR)-8,8-dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone CAS No. 141993-16-0](/img/structure/B1146997.png)

1-((3aS,6R,7aR)-8,8-dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar complex molecules often involves multi-step reactions that include the formation of key intermediates and the application of specific conditions to achieve the desired product. For instance, Katritzky et al. (2005) describe a method for preparing related compounds through reactions involving 2,2,6-trimethyl-1,3-dioxin-4-one with 1-acylbenzotriazoles in the presence of LDA followed by thermal cyclization (Katritzky, Wang, Wang, Hall, & Suzuki, 2005). Such methods highlight the complexity and the precision required in synthesizing structurally intricate molecules.

Molecular Structure Analysis

The molecular structure of chemical compounds like 1-((3aS,6R,7aR)-8,8-dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone can be elucidated through techniques such as X-ray diffraction, NMR spectroscopy, and computational modeling. Martins et al. (1998) discuss the use of NMR spectroscopy and X-ray diffraction in determining the structure of similar compounds, which provides essential insights into their molecular geometry and electronic configuration (Martins, Zanatta, Pacholski, Bonacorso, Hömer, Bortoluzzi, & Oliveira, 1998).

Chemical Reactions and Properties

Chemical reactions involving compounds with complex structures can reveal interesting reactivity patterns and properties. For example, Sigrist and Hansen (2010) explore the oxidative coupling reactions of 1-(3-methylazulen-1-yl)alkan-1-ones, demonstrating the formation of bis(3-acylazulen-1-yl)methanones under specific conditions (Sigrist & Hansen, 2010). Such studies are crucial for understanding the chemical behavior of these compounds under various conditions.

Physical Properties Analysis

The physical properties of chemical compounds, including melting points, solubility, and thermal stability, are critical for their practical applications. Govindhan et al. (2017) detail the characterization of similar molecules using techniques like TGA and DSC to analyze their thermal stability, providing valuable information on how these compounds behave under different temperature conditions (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).

Chemical Properties Analysis

Understanding the chemical properties of compounds, such as reactivity towards other chemicals, potential for forming derivatives, and stability under various chemical conditions, is essential. Research by Zhan et al. (2019) demonstrates the formation of C-N bonds via an aromatic aldehyde and o-phenylenediamine, showcasing the chemical versatility and potential for functionalization of related compounds (Zhan, Ma, Cui, Jiang, Pu, Zhang, & Huang, 2019).

Aplicaciones Científicas De Investigación

This compound has been explored in asymmetric reactions with simple nitro compounds, showing good asymmetric induction and potential in stereoselective synthesis (Kudyba, Raczko & Jurczak, 2004).

It has been involved in studies on tautomerism and metal complexation of 2-acylmethyl-2-oxazolines, suggesting potential applications in coordination chemistry and metal-mediated catalysis (Jones et al., 2013).

Research has also been conducted on ring modifications in camphorimines, both in purely organic processes and those catalyzed by platinum, hinting at applications in organic synthesis and catalysis (Carvalho, Ferreira & Herrmann, 2013).

The compound's absolute structure was determined in a study involving a copper-mediated conjugate addition reaction, contributing to the field of stereochemistry and molecular structure analysis (Hughes, Mackay & Mccaffrey, 1999).

Additionally, it has been a part of research on the photoisomerization of thiin-3-one oxides to oxathiepin-4-ones, which could have implications in photochemical transformations (Kowalewski & Margaretha, 1993).

Safety And Hazards

Propiedades

IUPAC Name |

1-[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3S/c1-8(14)13-10-6-9-4-5-12(10,11(9,2)3)7-17(13,15)16/h9-10H,4-7H2,1-3H3/t9-,10-,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECARJHVTMSYSJ-CKYFFXLPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2CC3CCC2(C3(C)C)CS1(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1[C@@H]2C[C@H]3CC[C@@]2(C3(C)C)CS1(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((3aS,6R,7aR)-8,8-dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E,E)-5-[4-(Diethylamino)phenyl]penta-2,4-dienal](/img/structure/B1146931.png)

![N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine](/img/structure/B1146934.png)